MRT-83

Description

Structure

3D Structure

Properties

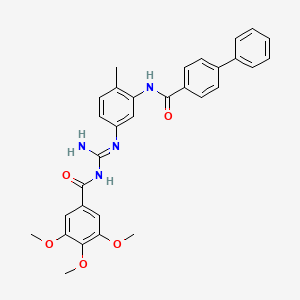

IUPAC Name |

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTMNLKJWHVZRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of MRT-83

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the core mechanism of action of MRT-83, a novel and potent antagonist of the Smoothened receptor.

MRT-83, an acylguanidine derivative, has emerged as a significant pharmacological tool for the investigation of the Hedgehog (Hh) signaling pathway. Its potent inhibitory effects, with activity in the nanomolar range, offer a precise means to modulate this critical cellular pathway, which is implicated in both developmental processes and pathological conditions such as cancer. This guide synthesizes the available data on MRT-83, presenting its mechanism of action, quantitative data on its potency, details of key experimental protocols used in its characterization, and a visual representation of its interaction with the Hh signaling cascade.

Core Mechanism of Action: Targeting Smoothened to Inhibit Hedgehog Signaling

MRT-83 functions as a direct antagonist of the Smoothened (Smo) receptor, a central component of the Hedgehog signaling pathway.[1] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of an Hh ligand, Ptch tonically inhibits Smo, preventing its localization to the primary cilium and thereby keeping the pathway inactive. Upon Hh binding, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors.

MRT-83 exerts its inhibitory effect by directly interacting with Smo.[1] This interaction prevents the agonist-induced trafficking of Smo to the primary cilium, a crucial step for pathway activation.[1] By blocking this translocation, MRT-83 effectively shuts down the downstream signaling events, leading to the suppression of Hh target gene transcription.[1] Notably, MRT-83 has demonstrated greater potency than the well-known Smo antagonist, cyclopamine.[1]

Quantitative Data Summary

The potency of MRT-83 has been quantified in various assays, demonstrating its high affinity and efficacy as a Smoothened antagonist. The following table summarizes the key quantitative data.

| Assay Type | Target | Metric | Value | Reference |

| Hedgehog Signaling Assay | Hedgehog Pathway | IC50 | Nanomolar range | |

| Competitive Binding Assay | Human and Mouse Smo | Inhibition of Bodipy-cyclopamine binding | Yes |

Key Experimental Protocols

The characterization of MRT-83's mechanism of action involved several key experimental methodologies. Below are the detailed protocols for these experiments.

Hedgehog Signaling Inhibition Assay

-

Objective: To determine the potency of MRT-83 in blocking Hedgehog signaling.

-

Methodology: A cell-based reporter assay is typically used. Cells (e.g., C3H10T1/2) are transiently transfected with a Gli-responsive luciferase reporter plasmid. These cells are then treated with a Hedgehog pathway agonist (e.g., a Smoothened agonist or Shh-conditioned medium) in the presence of varying concentrations of MRT-83. After a defined incubation period, cell lysates are prepared, and luciferase activity is measured. The IC50 value is calculated as the concentration of MRT-83 that causes a 50% reduction in the agonist-induced luciferase activity.

Bodipy-Cyclopamine Competitive Binding Assay

-

Objective: To demonstrate the direct binding of MRT-83 to the Smoothened receptor.

-

Methodology: Membranes from cells overexpressing human or mouse Smoothened are incubated with a fluorescently labeled Smo antagonist, Bodipy-cyclopamine. Increasing concentrations of MRT-83 are added to compete for binding to Smo. The amount of Bodipy-cyclopamine bound to the membranes is quantified using a suitable detection method (e.g., fluorescence polarization or filtration-based assays). A decrease in the fluorescent signal with increasing concentrations of MRT-83 indicates competitive binding.

Smoothened Trafficking Assay

-

Objective: To visualize the effect of MRT-83 on the subcellular localization of Smoothened.

-

Methodology: Cells that endogenously express Smoothened (e.g., C3H10T1/2 or NT2 cells) are treated with a Smoothened agonist to induce the translocation of Smo to the primary cilium. A parallel set of cells is co-treated with the agonist and MRT-83. The cells are then fixed and stained with antibodies against Smoothened and a primary cilium marker (e.g., acetylated tubulin). The subcellular localization of Smoothened is then visualized using immunofluorescence microscopy. The abrogation of agonist-induced Smo trafficking to the primary cilium in the presence of MRT-83 confirms its mechanism of action.

Visualizing the Mechanism of Action

The following diagrams illustrate the Hedgehog signaling pathway and the workflow of the Smoothened trafficking experiment.

Caption: MRT-83 blocks Hedgehog signaling by antagonizing Smoothened.

Caption: Workflow for assessing MRT-83's effect on Smo trafficking.

References

MRT-83: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 is a potent and novel small molecule antagonist belonging to the acylguanidine class of compounds. Extensive research has identified its primary molecular target as the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] This document provides a comprehensive technical overview of MRT-83, focusing on its core target, mechanism of action, and the experimental methodologies used for its characterization. The information is intended to support further research and development efforts in the field of Hh pathway modulation.

Primary Molecular Target: Smoothened (Smo)

The definitive molecular target of MRT-83 is the Smoothened (Smo) receptor .[1] Smo is a G-protein-coupled receptor that plays a pivotal role in the Hedgehog signaling cascade, a pathway crucial for embryonic development and implicated in the pathogenesis of various cancers. MRT-83 acts as a direct antagonist of Smo, effectively inhibiting the downstream signaling events of the Hh pathway.[1]

Mechanism of Action

MRT-83 exerts its inhibitory effects on the Hedgehog signaling pathway through direct interaction with the Smoothened receptor. Its mechanism of action involves several key events:

-

Direct Antagonism of Smo: MRT-83 functions as a potent antagonist of both human and mouse Smoothened receptors.[1]

-

Inhibition of Ligand Binding: It effectively inhibits the binding of other molecules, such as Bodipy-cyclopamine, to Smo.[1]

-

Blockade of Smo Trafficking: A crucial aspect of Hh pathway activation is the translocation of Smo to the primary cilium. MRT-83 abrogates the agonist-induced trafficking of Smo to this critical cellular organelle.

-

Downregulation of Hh Target Genes: By inhibiting Smo, MRT-83 prevents the activation of downstream transcription factors of the Gli family, leading to the suppression of Hh target gene expression, such as Patched.

The following diagram illustrates the antagonistic action of MRT-83 on the Hedgehog signaling pathway.

Caption: Antagonistic action of MRT-83 on the Hedgehog signaling pathway.

Quantitative Data

MRT-83 demonstrates high potency in inhibiting the Hedgehog signaling pathway, with an IC50 in the nanomolar range . This potency is reported to be greater than that of the well-known Smoothened antagonist, cyclopamine.

| Compound | Target | Potency (IC50) | Reference |

| MRT-83 | Smoothened (Smo) | Nanomolar range | |

| Cyclopamine | Smoothened (Smo) | (Less potent than MRT-83) |

Experimental Protocols

The characterization of MRT-83 involved a series of molecular, functional, and biochemical assays. The key experimental protocols are outlined below.

Hedgehog Signaling Assay

-

Objective: To determine the inhibitory effect of MRT-83 on the Hedgehog signaling pathway.

-

Methodology: Various assays were employed to measure the activity of the Hh pathway. A common method involves the use of cell lines engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Cells are treated with a Hh pathway agonist (e.g., a Smoothened agonist or Shh ligand) in the presence or absence of MRT-83. The pathway activity is then quantified by measuring luciferase activity. The IC50 value is determined by measuring the concentration of MRT-83 that causes a 50% reduction in the luciferase signal.

Caption: Workflow for a Hedgehog signaling reporter assay.

Bodipy-Cyclopamine Binding Assay

-

Objective: To assess the ability of MRT-83 to compete with a known Smoothened ligand for binding to the receptor.

-

Methodology: Cell membranes or whole cells expressing human or mouse Smoothened are incubated with a fluorescently labeled cyclopamine derivative (Bodipy-cyclopamine) in the presence of increasing concentrations of MRT-83. The amount of Bodipy-cyclopamine bound to Smo is quantified using a suitable detection method, such as fluorescence polarization or flow cytometry. A decrease in the fluorescent signal indicates displacement of Bodipy-cyclopamine by MRT-83, confirming competitive binding to Smo.

Smoothened Trafficking Assay

-

Objective: To investigate the effect of MRT-83 on the agonist-induced translocation of Smoothened to the primary cilium.

-

Methodology: Cells that endogenously express Smoothened and form primary cilia (e.g., C3H10T1/2 or NT2 cells) are treated with a Smoothened agonist to induce trafficking. The cells are then co-treated with MRT-83. The subcellular localization of Smoothened is visualized using immunofluorescence microscopy. Antibodies specific to Smoothened and a ciliary marker (e.g., acetylated tubulin) are used to determine if Smoothened co-localizes with the primary cilium. A reduction in the ciliary localization of Smo in the presence of MRT-83 indicates its inhibitory effect on Smo trafficking.

In Vivo Efficacy Studies

-

Objective: To evaluate the ability of MRT-83 to antagonize Hedgehog signaling in a living organism.

-

Methodology: As described in the literature, MRT-83 was administered to adult mice via stereotaxic injection into the lateral ventricle. The activity of the Hedgehog pathway in the subventricular zone was stimulated by Sonic Hedgehog (Shh). The expression of the Hh target gene, Patched, was then measured. A reduction in Patched transcription in the presence of MRT-83, but not an inactive structural analog, demonstrates its in vivo efficacy in blocking Hh signaling.

Selectivity Profile

An important aspect of a targeted therapeutic is its selectivity. Studies have shown that MRT-83 does not significantly affect the Wnt signaling pathway, indicating a degree of selectivity for the Hedgehog pathway. This was demonstrated using a Tcf/Lef-dependent luciferase reporter assay in HEK293 cells.

Conclusion

MRT-83 is a potent and specific antagonist of the Smoothened receptor, a key transducer of the Hedgehog signaling pathway. Its mechanism of action involves direct binding to Smo, inhibition of ligand binding, and blockade of its trafficking to the primary cilium. The nanomolar potency and demonstrated in vivo efficacy make MRT-83 a valuable tool for researchers studying Hedgehog signaling and a potential starting point for the development of therapeutics targeting Hh-driven diseases. This technical guide provides a foundational understanding of MRT-83 for scientific professionals engaged in drug discovery and development.

References

The Acylguanidine MRT-83: A Potent Smoothened Antagonist for Targeted Inhibition of the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. MRT-83, a novel acylguanidine derivative, has emerged as a potent and specific antagonist of the Smoothened (Smo) receptor, a key transducer of the Hh signal. This technical guide provides a comprehensive overview of MRT-83, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic targeting of the Hedgehog pathway.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning, cell proliferation, and differentiation.[1][2] In vertebrates, the pathway is initiated by the binding of one of three secreted ligands—Sonic Hedgehog (Shh), Indian Hedgehog (Ihh), or Desert Hedgehog (Dhh)—to the 12-pass transmembrane receptor Patched (Ptch).[1][3]

In the absence of a Hedgehog ligand, Ptch tonically inhibits the activity of the seven-transmembrane receptor Smoothened (Smo).[4] This inhibition prevents Smo from translocating to the primary cilium, a microtubule-based organelle that serves as a signaling hub for the Hh pathway. Consequently, a cytoplasmic protein complex containing Suppressor of Fused (SuFu) binds to and promotes the proteolytic cleavage of the Glioma-associated oncogene (Gli) family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). The cleaved forms of Gli proteins (GliR) translocate to the nucleus and act as transcriptional repressors of Hh target genes.

Upon binding of an Hh ligand to Ptch, the inhibitory effect of Ptch on Smo is relieved. Smo then accumulates in the primary cilium, leading to the dissociation of the SuFu-Gli complex. This allows the full-length, activator forms of Gli proteins (GliA) to translocate to the nucleus and induce the transcription of Hh target genes, including PTCH1 and GLI1, which are involved in a negative feedback loop and pathway amplification, respectively. Dysregulation of this pathway, often through mutations in Ptch or Smo, can lead to uncontrolled cell growth and tumorigenesis.

MRT-83: A Potent Smoothened Antagonist

MRT-83 is a novel, potent, and selective small-molecule antagonist of the Smoothened receptor, belonging to the acylguanidine family of molecules. Its chemical name is N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide.

Mechanism of Action

MRT-83 exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to the Smoothened receptor. This interaction prevents the conformational changes in Smo that are necessary for its activation and subsequent translocation to the primary cilium. By locking Smo in an inactive state, MRT-83 effectively blocks the downstream signaling cascade, preventing the activation of Gli transcription factors and the expression of Hh target genes. Notably, MRT-83 has been shown to inhibit the binding of BODIPY-cyclopamine, a fluorescent derivative of the well-known Smo antagonist cyclopamine, to both human and mouse Smo, indicating a direct interaction with the receptor.

Figure 1: Simplified signaling pathway illustrating the inhibitory action of MRT-83 on Smoothened.

Quantitative Data for MRT-83

The potency of MRT-83 has been quantified in various in vitro assays. The following tables summarize the available quantitative data.

| Cell Line | Assay Type | IC50 (nM) | Reference |

| Shh-light2 | Luciferase Reporter Assay | 15 | |

| C3H10T1/2 | Alkaline Phosphatase Assay | 11 | |

| HT-1080 | Antiproliferative Assay | 29,000 | |

| LS180 | Antiproliferative Assay | 9,700 | |

| Table 1: In Vitro Efficacy of MRT-83 in Various Cell-Based Assays. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments used to characterize Hedgehog signaling inhibitors like MRT-83.

Shh-Light2 Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a Gli-responsive luciferase reporter gene.

Materials:

-

Shh-light2 cells (e.g., NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control).

-

Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

-

Shh-conditioned medium or a Smo agonist (e.g., SAG).

-

MRT-83 or other test compounds.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Seed Shh-light2 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

-

The following day, replace the growth medium with a low-serum medium.

-

Add MRT-83 or other test compounds at various concentrations to the wells.

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with Shh-conditioned medium or a Smo agonist.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

Calculate the IC50 value of MRT-83 by plotting the normalized luciferase activity against the log of the inhibitor concentration.

Figure 2: Experimental workflow for the Shh-Light2 luciferase reporter assay.

C3H10T1/2 Cell Differentiation Assay

This assay assesses the ability of Hedgehog pathway inhibitors to block the differentiation of pluripotent mesenchymal stem cells (C3H10T1/2) into osteoblasts, a process dependent on Hh signaling.

Materials:

-

C3H10T1/2 cells.

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Osteogenic differentiation medium (e.g., culture medium supplemented with ascorbic acid and β-glycerophosphate).

-

Shh-conditioned medium or a Smo agonist.

-

MRT-83 or other test compounds.

-

Alkaline phosphatase (ALP) staining kit or ALP activity assay kit.

Protocol:

-

Seed C3H10T1/2 cells in a 24-well plate and grow them to confluence.

-

Replace the growth medium with osteogenic differentiation medium.

-

Add Shh-conditioned medium or a Smo agonist to induce differentiation.

-

Concurrently, treat the cells with various concentrations of MRT-83.

-

Culture the cells for 5-7 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.

-

After the incubation period, wash the cells with PBS and fix them.

-

Stain for alkaline phosphatase activity, a marker of early osteoblast differentiation, using an ALP staining kit.

-

Alternatively, lyse the cells and quantify ALP activity using a colorimetric or fluorometric assay.

-

Determine the IC50 of MRT-83 by quantifying the inhibition of ALP activity.

BODIPY-Cyclopamine Binding Assay

This is a competitive binding assay used to determine if a test compound directly interacts with the Smoothened receptor at the same site as cyclopamine.

Materials:

-

Cells overexpressing Smoothened (e.g., HEK293T cells transiently transfected with a Smo expression vector).

-

BODIPY-cyclopamine (a fluorescently labeled cyclopamine analog).

-

MRT-83 or other test compounds.

-

Flow cytometer or fluorescence microscope.

Protocol:

-

Harvest cells overexpressing Smoothened.

-

Resuspend the cells in a suitable buffer.

-

Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of MRT-83 for a defined period at a specific temperature (e.g., 1-2 hours at 4°C).

-

Wash the cells to remove unbound fluorescent ligand.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or quantify the fluorescence using a fluorescence microscope.

-

A decrease in fluorescence intensity in the presence of MRT-83 indicates competitive binding to Smo.

-

Calculate the Ki or IC50 value for the displacement of BODIPY-cyclopamine by MRT-83.

In Vivo Studies

While specific quantitative in vivo data for MRT-83 is not yet widely published, the general approach to evaluating Hedgehog inhibitors in animal models involves the use of tumor xenografts or genetically engineered mouse models that harbor mutations leading to Hh pathway activation.

A typical in vivo efficacy study would involve:

-

Implantation of tumor cells (e.g., medulloblastoma or basal cell carcinoma cell lines) into immunocompromised mice.

-

Once tumors are established, animals are randomized into vehicle control and treatment groups.

-

MRT-83 is administered orally or via intraperitoneal injection at various doses and schedules.

-

Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.

-

At the end of the study, tumors and other tissues can be harvested for pharmacodynamic analysis, such as measuring the expression of Hh target genes (e.g., Gli1, Ptch1) by qPCR or immunohistochemistry, to confirm target engagement.

Figure 3: A generalized workflow for assessing the in vivo efficacy of a Hedgehog pathway inhibitor.

Conclusion

MRT-83 is a potent and specific inhibitor of the Hedgehog signaling pathway, acting as a direct antagonist of the Smoothened receptor. Its nanomolar potency in cellular assays highlights its potential as a valuable research tool and a promising candidate for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of MRT-83 and other novel Hedgehog pathway inhibitors. Further in vivo studies are warranted to fully elucidate the therapeutic potential of MRT-83 in the treatment of cancers driven by aberrant Hedgehog signaling.

References

- 1. web.stanford.edu [web.stanford.edu]

- 2. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 4. BODIPY-Cyclopamine binding assay, FACS and microscopy [bio-protocol.org]

MRT-83: A Potent Acylguanidine Antagonist of the Smoothened Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT-83 is a novel and potent small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Belonging to the acylguanidine class of molecules, MRT-83 demonstrates high efficacy in blocking Hh signaling with nanomolar potency, positioning it as a valuable tool for investigating Hh pathway function and as a potential therapeutic agent in Hh-driven pathologies, such as certain cancers.[1][2] This technical guide provides a comprehensive overview of MRT-83, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Hedgehog Signaling Pathway and Smoothened

The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway, often through mutations in its components, is implicated in the development of various cancers, including basal cell carcinoma and medulloblastoma.

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade. This cascade culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes.

SMO is a key transducer of the Hh signal and a prime target for therapeutic intervention. Small-molecule antagonists that bind to and inhibit SMO can effectively shut down the entire downstream pathway, making them attractive candidates for cancer therapy.

MRT-83: A Novel Smoothened Antagonist

MRT-83, with the chemical name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, is a synthetic acylguanidine derivative identified as a potent SMO antagonist. It was developed through the optimization of earlier acylthiourea and acylurea analogs.

Mechanism of Action

MRT-83 exerts its inhibitory effect by directly binding to the Smoothened receptor. This binding prevents the conformational changes necessary for SMO activation and its subsequent translocation to the primary cilium, a critical step in Hh signal transduction. By locking SMO in an inactive state, MRT-83 effectively blocks the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription. Importantly, MRT-83 has been shown to be specific for the Hh pathway, with no significant activity on the Wnt signaling pathway.

Quantitative Data

The potency of MRT-83 has been evaluated in various in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Assay Type | Cell Line | Stimulus | IC50 (nM) | Reference |

| Gli-Luciferase Reporter | Shh-light2 | ShhN | ~15 | |

| Alkaline Phosphatase | C3H10T1/2 | ShhN | ~11 | |

| BODIPY-cyclopamine Binding | HEK293 (human SMO) | - | 4.6 | |

| BODIPY-cyclopamine Binding | HEK293 (mouse SMO) | - | 14 | |

| GCP Proliferation | Rat Cerebellar Granule Precursors | ShhN | ~3 | |

| GCP Proliferation | Rat Cerebellar Granule Precursors | SAG | ~6 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MRT-83 as a Smoothened antagonist.

Gli-Luciferase Reporter Assay

This assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

-

Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well white, clear-bottom tissue culture plates

-

Sonic Hedgehog N-terminal conditioned medium (ShhN-CM) or a small molecule SMO agonist (e.g., SAG)

-

MRT-83

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator until cells are confluent.

-

Serum Starvation: Carefully remove the growth medium and replace it with low-serum medium (e.g., DMEM with 0.5% FBS). Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of MRT-83 in low-serum medium. Add the desired concentrations of MRT-83 to the wells.

-

Pathway Activation: Immediately after adding MRT-83, add ShhN-CM or a small molecule agonist (e.g., SAG at 100 nM) to the wells to stimulate the Hedgehog pathway. Include control wells with no stimulation and wells with stimulation but no MRT-83.

-

Incubation: Incubate the plate for 30-48 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis: Remove the medium and lyse the cells by adding passive lysis buffer (Promega) to each well.

-

Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay measures the ability of a test compound to displace the fluorescently labeled SMO antagonist, BODIPY-cyclopamine, from the Smoothened receptor.

Materials:

-

HEK293 cells transiently or stably overexpressing human or mouse Smoothened.

-

BODIPY-cyclopamine (a fluorescent derivative of cyclopamine).

-

MRT-83.

-

Phosphate-Buffered Saline (PBS).

-

Fluorometer or fluorescence microscope.

Procedure:

-

Cell Plating: Plate HEK293 cells expressing SMO in a suitable format (e.g., 96-well plate).

-

Incubation with Test Compound: Incubate the cells with varying concentrations of MRT-83 for a predetermined time at 37°C to allow for binding to SMO.

-

Addition of Fluorescent Ligand: Add a fixed concentration of BODIPY-cyclopamine to the wells and incubate for a sufficient time to reach binding equilibrium.

-

Washing: Wash the cells with ice-cold PBS to remove unbound BODIPY-cyclopamine.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorometer or quantify the fluorescence per cell using a fluorescence microscope.

-

Data Analysis: The reduction in fluorescence intensity in the presence of MRT-83 indicates displacement of BODIPY-cyclopamine. The IC50 value is determined by plotting the percentage of inhibition against the concentration of MRT-83.

C3H10T1/2 Alkaline Phosphatase Assay

This cell-based assay relies on the ability of Hedgehog signaling to induce the differentiation of C3H10T1/2 mesenchymal stem cells into osteoblasts, which can be quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.

Materials:

-

C3H10T1/2 cells.

-

DMEM with 10% FBS.

-

ShhN-CM or a small molecule SMO agonist (e.g., SAG).

-

MRT-83.

-

Alkaline Phosphatase Assay Kit (e.g., using p-nitrophenyl phosphate as a substrate).

-

Spectrophotometer.

Procedure:

-

Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate.

-

Treatment: Once the cells are attached, treat them with ShhN-CM or a SMO agonist in the presence of varying concentrations of MRT-83.

-

Incubation: Incubate the cells for 3-5 days to allow for differentiation.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen ALP assay kit.

-

ALP Activity Measurement: Add the ALP substrate (e.g., p-nitrophenyl phosphate) to the cell lysates and incubate. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a spectrophotometer.

-

Data Analysis: The decrease in ALP activity in the presence of MRT-83 reflects the inhibition of Hh-induced differentiation. Calculate the IC50 value from the dose-response curve.

Smoothened Trafficking to Primary Cilium Assay

This immunofluorescence-based assay visually assesses the ability of MRT-83 to block the agonist-induced translocation of Smoothened to the primary cilium.

Materials:

-

NIH/3T3 or other suitable ciliated cell line.

-

ShhN-CM or a small molecule SMO agonist (e.g., SAG).

-

MRT-83.

-

Primary antibodies: anti-SMO and anti-acetylated α-tubulin (a marker for the primary cilium).

-

Fluorescently labeled secondary antibodies.

-

Paraformaldehyde (PFA) for cell fixation.

-

Triton X-100 for cell permeabilization.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips to confluence and then serum-starve to induce ciliogenesis. Treat the cells with a SMO agonist in the presence or absence of MRT-83 for several hours.

-

Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.

-

Immunostaining: Incubate the cells with primary antibodies against SMO and acetylated α-tubulin, followed by incubation with appropriate fluorescently labeled secondary antibodies. Stain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: In agonist-treated cells, SMO should co-localize with the primary cilium (marked by acetylated α-tubulin). In cells co-treated with MRT-83, this translocation should be inhibited, with SMO remaining in the cytoplasm and vesicles. Quantify the percentage of cilia that are positive for SMO staining in each condition.

In Vivo Hedgehog Pathway Inhibition Assay in Mouse Brain

This protocol describes a method to assess the in vivo efficacy of MRT-83 in inhibiting Hedgehog pathway activity in the mouse brain.

Materials:

-

Adult mice.

-

MRT-83 formulated for in vivo delivery.

-

ShhN or a SMO agonist for in vivo pathway activation.

-

Stereotaxic apparatus.

-

Anesthetics.

-

Tissue processing reagents for in situ hybridization or qPCR.

-

Probes or primers for Hh target genes (e.g., Ptch1, Gli1).

Procedure:

-

Animal Preparation: Anesthetize the adult mice and secure them in a stereotaxic frame.

-

Stereotaxic Injection: Perform a stereotaxic injection of ShhN or a SMO agonist into a specific brain region known to be responsive to Hh signaling, such as the lateral ventricle, to induce Hh pathway activation in the adjacent subventricular zone (SVZ). Co-inject MRT-83 or administer it systemically.

-

Post-injection Period: Allow the animals to recover for a predetermined period to allow for changes in gene expression.

-

Tissue Collection and Processing: Euthanize the mice and perfuse them. Collect the brains and process them for either in situ hybridization to visualize the spatial expression of Hh target genes or for qPCR to quantify their expression levels.

-

Analysis: Compare the expression of Hh target genes (e.g., Ptch1, Gli1) in the brains of mice treated with the Hh agonist alone versus those co-treated with MRT-83. A significant reduction in target gene expression in the MRT-83 treated group indicates in vivo inhibition of the Hedgehog pathway.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the Hedgehog signaling pathway and a representative experimental workflow.

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Caption: Workflow for the Gli-Luciferase Reporter Assay.

Conclusion

MRT-83 is a well-characterized, potent, and specific antagonist of the Smoothened receptor. Its ability to effectively inhibit the Hedgehog signaling pathway at nanomolar concentrations makes it an invaluable research tool for dissecting the complexities of this critical signaling cascade. Furthermore, its demonstrated in vivo efficacy underscores its potential as a lead compound for the development of novel therapeutics targeting Hh-dependent diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize and further investigate the properties and applications of MRT-83.

References

The Discovery and Synthesis of MRT-83: A Potent Smoothened Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRT-83 is a novel and potent small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] As a member of the acylguanidine family, MRT-83 demonstrates high efficacy in blocking Hh signaling with an IC50 value in the nanomolar range, surpassing the potency of the reference Smo antagonist, cyclopamine.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of MRT-83, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to MRT-83 and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and cellular proliferation. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers. The G-protein coupled receptor, Smoothened (Smo), is a central component of this pathway. In the absence of the Hh ligand, the Patched (Ptch) receptor inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes.

MRT-83, with the chemical name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, was developed as a potent antagonist of Smo.[1] Its discovery provides a valuable pharmacological tool for investigating Smo function and presents a promising therapeutic candidate for Hh pathway-related diseases.[1]

Discovery and Biological Activity

MRT-83 was identified through structural optimization of a series of acylguanidine molecules.[2] Its design is based on a pharmacophoric model for Smo antagonists, which includes three hydrogen bond acceptor groups and three hydrophobic regions.

In Vitro Activity

MRT-83 has been shown to effectively block Hedgehog signaling in various in vitro assays. The key quantitative data for its biological activity is summarized in the table below.

| Assay Type | Cell Line | Target | IC50 | Reference Compound | Reference IC50 |

| Hedgehog Signaling Inhibition | C3H10T1/2 | Smo | Nanomolar range | Cyclopamine | Less potent |

| Bodipy-cyclopamine Binding | HEK293 cells expressing hSmo | Human Smo | Nanomolar range | Cyclopamine | - |

| Bodipy-cyclopamine Binding | C3H10T1/2 cells expressing mSmo | Mouse Smo | Nanomolar range | Cyclopamine | - |

| Cerebellum Granule Cell Precursor (GCP) Proliferation | Primary GCPs | Smo | Nanomolar range | Cyclopamine | - |

Table 1: Summary of In Vitro Biological Activity of MRT-83

Mechanism of Action

The mechanism of action of MRT-83 involves the direct inhibition of the Smoothened receptor. Key findings include:

-

Inhibition of Smo Trafficking: MRT-83 abrogates the agonist-induced trafficking of both endogenous mouse and human Smo to the primary cilium in C3H10T1/2 and NT2 cells, respectively. This is a crucial step in the activation of the Hh pathway.

-

Competitive Binding: MRT-83 inhibits the binding of Bodipy-cyclopamine to both human and mouse Smo, suggesting a competitive antagonism at the cyclopamine binding site.

-

Specificity: MRT-83 demonstrates specificity for the Hh pathway, as it does not affect Wnt signaling in HEK293 cells transfected with a Tcf/Lef-dependent luciferase reporter.

In Vivo Activity

The in vivo efficacy of MRT-83 was demonstrated in adult mice. Stereotaxic injection of MRT-83 into the lateral ventricle abolished the Sonic Hedgehog-induced upregulation of Patched transcription in the subventricular zone, confirming its ability to antagonize Hh signaling in a living organism.

Synthesis of MRT-83

The synthesis of MRT-83 and other acylguanidine derivatives is achieved through a straightforward chemical process. The general synthetic scheme involves the reaction of a cyanamide with an appropriate aniline as a chlorohydrate in boiling toluene. The resulting guanidine is then converted to its chlorohydrate salt.

Synthetic Workflow

Caption: General synthetic workflow for acylguanidine derivatives like MRT-83.

Experimental Protocols

Hedgehog Signaling Inhibition Assay

Objective: To determine the IC50 of MRT-83 in inhibiting Hh pathway activation.

Methodology:

-

Cell Culture: C3H10T1/2 cells are cultured in appropriate media.

-

Transfection: Cells are transfected with a Gli-responsive luciferase reporter plasmid.

-

Treatment: Cells are treated with a Shh-conditioned medium to induce Hh signaling, in the presence of varying concentrations of MRT-83 or cyclopamine.

-

Luciferase Assay: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Bodipy-Cyclopamine Binding Assay

Objective: To assess the ability of MRT-83 to compete with cyclopamine for binding to the Smoothened receptor.

Methodology:

-

Cell Preparation: HEK293 cells transiently expressing human Smo or C3H10T1/2 cells endogenously expressing mouse Smo are used.

-

Competition Binding: Cells are incubated with a fixed concentration of Bodipy-cyclopamine (a fluorescent analog of cyclopamine) and increasing concentrations of MRT-83.

-

Fluorescence Measurement: The amount of Bodipy-cyclopamine bound to the cells is quantified by measuring fluorescence intensity using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined from the competition binding curve.

Smoothened Trafficking Assay

Objective: To visualize the effect of MRT-83 on the subcellular localization of Smo.

Methodology:

-

Cell Culture and Treatment: C3H10T1/2 or NT2 cells are treated with a Smo agonist (e.g., SAG) in the presence or absence of MRT-83.

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies against Smo and a primary cilium marker (e.g., acetylated α-tubulin).

-

Microscopy: Cells are imaged using a fluorescence microscope.

-

Analysis: The localization of Smo at the primary cilium is assessed in treated and untreated cells.

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the inhibitory action of MRT-83.

Conclusion

MRT-83 is a potent and specific antagonist of the Smoothened receptor, effectively inhibiting the Hedgehog signaling pathway. Its discovery and characterization provide a valuable molecular probe for studying Hh signaling and a promising lead compound for the development of therapeutics targeting Hh-driven diseases. The synthetic route is straightforward, and its biological activity is well-documented through a series of robust in vitro and in vivo assays. Further investigation into the structure-activity relationship of the acylguanidine class could lead to the development of even more potent and selective Smo antagonists.

References

The Emerging Role of the FAM83 Family in Developmental Biology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Family with sequence similarity 83 (FAM83) consists of eight members (FAM83A-H) that are gaining attention for their roles in cellular signaling. While extensively studied in the context of oncology, their functions in developmental biology are an emerging field of investigation. This technical guide synthesizes the current understanding of the FAM83 family's involvement in key developmental processes. Evidence suggests that FAM83 proteins are crucial players in signaling pathways fundamental to embryogenesis and organogenesis, including the Wnt, MAPK/ERK, PI3K/AKT, and Hippo pathways. Dysregulation of FAM83 members, such as FAM83G and FAM83H, has been directly linked to developmental disorders affecting the skin and teeth, respectively. This document provides a comprehensive overview of the known signaling interactions, summarizes the available data, and presents detailed experimental methodologies to facilitate further research into the developmental roles of this intriguing protein family.

Introduction to the FAM83 Protein Family

The FAM83 protein family is characterized by a conserved N-terminal Domain of Unknown Function 1669 (DUF1669)[1]. While initially identified for their association with various cancers, the signaling pathways they modulate are also critical for embryonic development. All eight members of the FAM83 family have been shown to interact with Casein Kinase 1 (CK1) isoforms, suggesting a role in a multitude of cellular processes[1][2]. The study of FAM83 proteins in developmental biology is a nascent field, with current knowledge largely extrapolated from cancer research and a few direct links to developmental disorders.

FAM83 Members in Developmental Signaling Pathways

FAM83 proteins have been shown to influence several key signaling cascades that are integral to development.

Wnt/β-Catenin Signaling

The Wnt pathway is fundamental for processes such as body axis formation, cell fate specification, and organogenesis. Several FAM83 members have been shown to modulate Wnt signaling. For instance, FAM83A can enhance the expression of active β-catenin and its downstream targets[3]. Furthermore, pathogenic variants in FAM83G that cause palmoplantar keratoderma, a developmental skin disorder, have been shown to disrupt Wnt signaling through a loss of interaction with CK1α[4].

MAPK/ERK Signaling

The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival during development. Multiple FAM83 members, including FAM83A, FAM83B, and FAM83D, have been shown to activate the MAPK pathway, often by interacting with CRAF. This suggests a potential role for these proteins in developmental processes regulated by MAPK signaling, such as limb and craniofacial development.

PI3K/AKT Signaling

The PI3K/AKT pathway is essential for cell growth, survival, and metabolism, all of which are critical during development. FAM83A has been shown to promote the activation of this pathway, potentially through interaction with the p85 subunit of PI3K. This implicates FAM83A in the regulation of tissue growth and survival during embryogenesis.

Quantitative Data Summary

While quantitative data for the role of FAM83 family members in developmental biology is limited, data from cancer studies can provide insights into their potential functions. The following tables summarize key findings.

Table 1: FAM83 Family Member Interactions with Developmental Signaling Pathways

| FAM83 Member | Interacting Pathway | Key Interacting Protein(s) | Observed Effect | Reference(s) |

| FAM83A | Wnt/β-catenin | Active β-catenin | Upregulation of Wnt target genes | |

| MAPK/ERK | CRAF | Activation of MAPK signaling | ||

| PI3K/AKT | PI3K p85 subunit | Activation of AKT | ||

| Hippo | YAP1 | Upregulation of YAP1 and its targets | ||

| FAM83B | MAPK/ERK | CRAF | Activation of MAPK signaling | |

| Wnt/β-catenin | APC | Inhibition of Wnt pathway | ||

| FAM83D | MAPK/ERK | c-Raf, MEK | Activation of MEK/ERK pathway | |

| FAM83F | DNA Damage Response | - | Increased sensitivity to DNA damage in zebrafish embryos | |

| FAM83G | Wnt/β-catenin | CK1α | Attenuation of Wnt signaling when mutated | |

| BMP Signaling | Smad1 | Promotes non-canonical Smad4-independent signaling | ||

| FAM83H | Tooth Enamel Development | - | Mutations cause amelogenesis imperfecta |

Disclaimer: The majority of the data presented in this table is derived from studies conducted in the context of cancer. The developmental implications are inferred from the known roles of the signaling pathways.

Table 2: Expression Patterns of FAM83 Members with Potential Developmental Relevance

| FAM83 Member | Tissue/Developmental Stage with Notable Expression | Implication for Development | Reference(s) |

| FAM83A | Esophagus, Vagina, Cervix (in adults) | Potential role in epithelial tissue maintenance and development | |

| FAM83F | Hatching gland of zebrafish embryos | Role in the developmental process of hatching | |

| FAM83G | Epidermis and hair follicles | Crucial for skin and hair development | |

| FAM83H | Developing tooth enamel | Essential for proper enamel formation |

Experimental Protocols

Detailed experimental protocols for studying FAM83 function in a developmental context are not yet well-established. However, methodologies from cancer research can be adapted.

Analysis of Gene Expression in Embryos (Whole-Mount In Situ Hybridization)

This protocol is a standard method for visualizing gene expression patterns in whole embryos.

Detailed Methodology:

-

Embryo Collection and Fixation: Collect embryos at desired developmental stages and fix overnight in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) at 4°C.

-

Dehydration and Storage: Dehydrate embryos through a graded methanol/PBS series and store in 100% methanol at -20°C.

-

Rehydration and Permeabilization: Rehydrate embryos through a graded methanol/PBST (PBS with Tween-20) series. Permeabilize with a brief Proteinase K treatment (concentration and time are stage-dependent).

-

Prehybridization: Incubate embryos in hybridization buffer for several hours at 65-70°C.

-

Hybridization: Replace prehybridization buffer with hybridization buffer containing the digoxigenin (DIG)-labeled antisense RNA probe for the specific FAM83 member and incubate overnight at 65-70°C.

-

Washes: Perform a series of stringent washes in solutions with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature.

-

Antibody Incubation: Block non-specific antibody binding and then incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Detection: After extensive washes in PBST, perform the colorimetric reaction using NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) as substrates for AP.

-

Imaging: Stop the reaction, clear the embryos if necessary, and image using a stereomicroscope.

Functional Analysis using Morpholino-mediated Knockdown in Zebrafish

This protocol is adapted from studies on Fam83f in zebrafish and is a powerful tool for assessing gene function during early development.

Detailed Methodology:

-

Morpholino Design: Design antisense morpholino oligomers (MOs) to target either the translation start site (ATG-blocking MO) or a splice junction (splice-blocking MO) of the FAM83 gene of interest.

-

Microinjection: Prepare the injection solution containing the MO at the desired concentration and a tracer dye (e.g., phenol red). Microinject a defined volume (e.g., 1-2 nL) into the yolk of 1-4 cell stage zebrafish embryos.

-

Incubation and Monitoring: Incubate the injected embryos in E3 embryo medium at 28.5°C and monitor for developmental defects at regular intervals.

-

Validation of Knockdown: For splice-blocking MOs, validate the knockdown efficiency by performing RT-PCR on RNA extracted from a pool of injected embryos to detect aberrant splicing. For ATG-blocking MOs, validation can be more challenging and may involve western blotting if a specific antibody is available.

-

Phenotypic Analysis: Carefully document any observed developmental phenotypes, such as morphological defects, altered organ development, or behavioral changes.

-

Rescue Experiment: To confirm the specificity of the observed phenotype, co-inject the MO with a synthetic mRNA encoding the target FAM83 protein that is not targeted by the MO. A rescue of the phenotype indicates specificity.

Future Directions and Conclusion

The role of the FAM83 protein family in developmental biology is a promising area for future research. While their involvement in key developmental signaling pathways is evident from cancer studies, further investigation is required to elucidate their precise functions during embryogenesis and organogenesis. The use of model organisms such as zebrafish, Xenopus, and mice will be instrumental in uncovering the developmental roles of each FAM83 member. For drug development professionals, understanding the fundamental developmental functions of these proteins is crucial, as targeting them therapeutically for cancer may have unforeseen consequences on tissue homeostasis and regeneration in adults. This technical guide provides a foundation for these future investigations, highlighting the knowns and the significant unknowns that remain to be explored.

References

- 1. The FAM83 family of proteins: from pseudo-PLDs to anchors for CK1 isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Frontiers | FAM83A Promotes Lung Cancer Progression by Regulating the Wnt and Hippo Signaling Pathways and Indicates Poor Prognosis [frontiersin.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

Unraveling the Molecular Dance: A Technical Guide to the Interaction of MRT-83 with Smoothened

For Immediate Release

This whitepaper provides a comprehensive technical overview of the molecular interactions between MRT-83, a potent antagonist of the Smoothened (SMO) receptor, for researchers, scientists, and professionals in the field of drug development. By delving into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways, this guide aims to illuminate the mechanism of action of this promising compound in the context of Hedgehog (Hh) signaling pathway inhibition.

Introduction to MRT-83 and the Smoothened Receptor

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. The G protein-coupled receptor (GPCR), Smoothened (SMO), is a key transducer of the Hh signal. MRT-83, an acylguanidine derivative, has emerged as a potent antagonist of SMO, effectively blocking the Hh signaling cascade.[1] This document explores the molecular underpinnings of this interaction.

Quantitative Analysis of MRT-83 Binding to Smoothened

| Compound | Assay Type | Target | Value | Reference |

| MRT-83 | Hedgehog Signaling Assay | Cellular Hh Pathway | IC50: 10 nM | [2] |

| MRT-83 | BODIPY-cyclopamine Binding Assay | Human SMO Receptor | IC50: 4.6 nM | [3] |

| MRT-92 | Radioligand Binding Assay | Human SMO Receptor | Kd: 0.3 nM | [2] |

Table 1: Quantitative Binding Data for MRT-83 and a Related Analog to the Smoothened Receptor.

The Molecular Interface: MRT-83's Binding Site on Smoothened

MRT-83 interacts with the transmembrane (TM) domain of the Smoothened receptor, a region also targeted by other known SMO antagonists.[4] While the precise crystal structure of the MRT-83-SMO complex is not publicly available, molecular docking studies of the closely related and more potent analog, MRT-92, provide significant insights into the probable binding mode of MRT-83.

The binding of MRT-92 is predicted to occur within the long and narrow cavity of the 7-transmembrane bundle of SMO. This interaction is stabilized by a network of hydrogen bonds and hydrophobic contacts with specific amino acid residues. Given the structural similarity, it is highly probable that MRT-83 engages with a similar set of residues.

Key Interacting Residues (based on MRT-92 docking):

-

Extracellular Loops (ECLs) & N-terminal Domain: N219, D384, Y394, W480, F484, E518

-

Transmembrane Helices: M230 (TM1), F274 (TM2), L325 (TM3), V329 (TM3), V386 (ECL2), F391 (ECL2), I408 (TM5), V463 (TM6), T466 (TM6), H470 (TM6), L522 (TM7), M525 (TM7)

These interactions effectively lock the Smoothened receptor in an inactive conformation, preventing the downstream signaling cascade.

Visualizing the Molecular Interactions and Pathways

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the Hedgehog signaling pathway, the mechanism of MRT-83's inhibitory action, and the experimental workflow used to characterize this interaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Smoothened (Smo) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. MRT-92 inhibits Hedgehog signaling by blocking overlapping binding sites in the transmembrane domain of the Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MRT-83 In Vitro Assays

These application notes provide detailed protocols for the in vitro characterization of MRT-83, a potent acylguanidine antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. The following protocols are intended for researchers, scientists, and drug development professionals working to understand the mechanism and efficacy of Smo antagonists.

Introduction

MRT-83 is a small molecule inhibitor that targets the Smoothened receptor, effectively blocking the Hedgehog signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, making Smo an important therapeutic target. MRT-83 demonstrates high potency, with an IC50 in the nanomolar range, and serves as a valuable tool for studying Hh pathway-related diseases.[1] The following protocols describe three key in vitro assays to characterize the activity of MRT-83: a Hedgehog signaling luciferase reporter assay, a competitive binding assay, and an immunofluorescence assay for Smoothened trafficking.

Quantitative Data Summary

The inhibitory activity of MRT-83 has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for MRT-83 in different cell lines.

| Cell Line | Assay Type | IC50 (nM) | Reference |

| Shh-light2 | Luciferase Reporter Assay | 15 | [2] |

| C3H10T1/2 | Alkaline Phosphatase Assay | 11 | [2] |

| Smo/βarrestin2-GFP | High-Throughput Screening Assay | 1.7 | [3] |

Experimental Protocols

Hedgehog Signaling Luciferase Reporter Assay

This assay measures the ability of MRT-83 to inhibit the transcriptional activity of Gli, a downstream effector of the Hedgehog signaling pathway, using a luciferase reporter system.

Materials:

-

Shh-light2 cells (or other suitable Hh-responsive reporter cell line, e.g., NIH-3T3 stably expressing a Gli-dependent firefly luciferase reporter)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Sonic Hedgehog (Shh) conditioned medium or a Smo agonist (e.g., SAG)

-

MRT-83

-

Passive Lysis Buffer

-

Luciferase Assay Reagent

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture Shh-light2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Cell Treatment:

-

The following day, carefully remove the culture medium.

-

Starve the cells in serum-free DMEM for 4-6 hours.

-

Prepare serial dilutions of MRT-83 in serum-free DMEM.

-

Treat the cells with varying concentrations of MRT-83 for 1 hour. Include a vehicle control (e.g., DMSO).

-

-

Pathway Activation:

-

Stimulate the cells with Shh conditioned medium or a constant concentration of a Smo agonist (e.g., 100 nM SAG) for 24-48 hours. Include a non-stimulated control.

-

-

Cell Lysis:

-

After incubation, remove the medium and wash the cells once with PBS.

-

Add 20-25 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luminescence Measurement:

-

Transfer 5-20 µL of the cell lysate to a luminometer-compatible plate.

-

Add luciferase assay reagent according to the manufacturer's instructions.

-

Measure the firefly luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control reporter (if applicable, e.g., Renilla luciferase).

-

Plot the normalized luciferase activity against the log concentration of MRT-83 to determine the IC50 value.

-

BODIPY-Cyclopamine Competitive Binding Assay

This assay assesses the ability of MRT-83 to compete with a fluorescently labeled Smo antagonist, BODIPY-cyclopamine, for binding to the Smoothened receptor.

Materials:

-

HEK293 cells transiently overexpressing human Smoothened (Smo).

-

BODIPY-cyclopamine

-

MRT-83

-

Unlabeled cyclopamine (for determining non-specific binding)

-

Opti-MEM or other suitable binding buffer

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Preparation:

-

Transfect HEK293 cells with a plasmid encoding human Smo.

-

24 hours post-transfection, harvest the cells.

-

-

Competition Binding:

-

Incubate the Smo-expressing cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5-25 nM) and varying concentrations of MRT-83 for 2-4 hours at 37°C.

-

Include wells with BODIPY-cyclopamine alone (total binding) and wells with BODIPY-cyclopamine and a high concentration of unlabeled cyclopamine (non-specific binding).

-

-

Fluorescence Measurement:

-

For Flow Cytometry:

-

Wash the cells with PBS to remove unbound ligand.

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

-

For Fluorescence Microscopy:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips and visualize the fluorescence using a fluorescence microscope.

-

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of MRT-83 to determine the IC50 value.

-

Immunofluorescence Assay for Smoothened Trafficking

This assay visualizes the effect of MRT-83 on the localization of Smoothened to the primary cilium, a key step in Hedgehog pathway activation.

Materials:

-

C3H10T1/2 or NT2 cells

-

Sonic Hedgehog (Shh) conditioned medium or a Smo agonist (e.g., SAG)

-

MRT-83

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a primary cilium marker)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

Confocal microscope

Protocol:

-

Cell Culture and Treatment:

-

Culture C3H10T1/2 or NT2 cells on coverslips.

-

Treat the cells with MRT-83 for a specified time (e.g., 1-4 hours).

-

Stimulate the cells with Shh conditioned medium or a Smo agonist to induce Smo translocation to the primary cilium.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 1 hour.

-

Incubate the cells with primary antibodies against Smoothened and acetylated tubulin overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips on slides using a mounting medium containing DAPI.

-

-

Imaging and Analysis:

-

Visualize the localization of Smoothened and the primary cilium using a confocal microscope.

-

Quantify the percentage of cells with Smoothened localized to the primary cilium in the presence and absence of MRT-83.

-

Visualizations

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83 on Smoothened.

References

Application Notes and Protocols for Cell Culture Treatment with ULK1/2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of potent and selective ULK1/2 inhibitors, such as MRT68921 and DCC-3116, in cell culture. The protocols outlined below are essential for studying the role of autophagy in various cellular processes, particularly in the context of cancer research.

Introduction to ULK1/2 Inhibition

Unc-51 like autophagy activating kinase 1 (ULK1) and 2 (ULK2) are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process of degradation and recycling of cellular components.[1] In cancer cells, autophagy can act as a survival mechanism, especially under conditions of metabolic stress, enabling tumor growth and resistance to therapy.[2] Potent and selective inhibitors of ULK1/2, such as MRT68921 and DCC-3116, are valuable tools to pharmacologically block autophagy and investigate its downstream effects.[3][4] MRT68921 is a dual inhibitor of ULK1 and ULK2 with IC50 values of 2.9 nM and 1.1 nM, respectively. DCC-3116 is an orally bioavailable inhibitor of ULK1/2 with demonstrated anti-tumor activity, particularly in combination with inhibitors of the RAS/MAPK pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of common ULK1/2 inhibitors across various cancer cell lines. This data is crucial for selecting the appropriate starting concentrations for your experiments.

Table 1: In Vitro IC50 Values of ULK1/2 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| MRT68921 | ULK1 | 2.9 | |

| ULK2 | 1.1 | ||

| MRT67307 | ULK1 | 45 | |

| ULK2 | 38 | ||

| DCC-3116 | ULK1 | 4 | |

| ULK2 | 30 |

Table 2: Effective Concentrations of ULK1/2 Inhibitors in Cell-Based Assays

| Compound | Cell Line | Assay Type | Concentration | Incubation Time | Outcome | Reference |

| MRT68921 | Mouse Embryonic Fibroblasts (MEFs) | Autophagy Inhibition (LC3 puncta) | 1 µM | 1 hour | Reduced basal LC3 puncta and blocked basal autophagy. | |

| MRT68921 | NCI-H460, MNK45, U251, and other cancer cell lines | Cytotoxicity (CCK-8) | 1.76 - 8.91 µM (IC50) | 24 hours | Significant cancer cell killing. | |

| MRT68921 | U251 and MNK45 cells | Western Blot | 0.5 - 5 µM | 8 hours | Downregulated phosphorylation of MYPT1 and Gsk3β. | |

| DCC-3116 | NCI-H2122 and Calu-1 cells | Cell Proliferation | 100 nM | 72 hours | Inhibited cell proliferation and reduced pS318-ATG13 expression. | |

| DCC-3116 | KRAS G12C-driven NSCLC cells | Cell Viability | Varying concentrations | 72 hours | Synergistic anti-proliferative effects when combined with sotorasib. | |

| MRT67307 | Mouse Embryonic Fibroblasts (MEFs) | Autophagy Inhibition | 10 µM | 1 hour | Inhibited ULK and blocked autophagy. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Protocol 1: Cell Treatment with ULK1/2 Inhibitors

This protocol describes the general procedure for treating cultured cells with ULK1/2 inhibitors.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

ULK1/2 inhibitor stock solution (e.g., MRT68921, DCC-3116) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

96-well or other appropriate cell culture plates

Procedure:

-

Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the ULK1/2 inhibitor in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

-

Remove the existing medium from the cells and wash once with sterile PBS.

-

Add the medium containing the ULK1/2 inhibitor to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

-

Incubate the cells for the desired treatment duration (e.g., 1, 8, 24, or 72 hours), depending on the specific assay to be performed.

-

Proceed with downstream analysis as described in the subsequent protocols.

Protocol 2: Western Blotting for Autophagy Markers (LC3-I/II Conversion)

This protocol is for assessing the inhibition of autophagy by monitoring the conversion of LC3-I to LC3-II.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Following treatment with the ULK1/2 inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against LC3B overnight at 4°C. The ratio of the lipidated form (LC3-II) to the unlipidated form (LC3-I) is an indicator of autophagosome formation.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction, while a decrease or blockage of this increase by the inhibitor signifies autophagy inhibition. Analysis of p62/SQSTM1 levels can also be performed, as it is a substrate of autophagy and its accumulation can indicate autophagy inhibition.

Protocol 3: Autophagy Flux Assay with Bafilomycin A1

This assay is crucial to distinguish between a blockage in autophagosome formation and a blockage in their degradation.

Materials:

-

Cultured cells

-

ULK1/2 inhibitor

-

Bafilomycin A1 (a lysosomal inhibitor)

-

Reagents for Western blotting (as in Protocol 2)

Procedure:

-

Treat cells with the ULK1/2 inhibitor as described in Protocol 1.

-

In a parallel set of wells, co-treat cells with the ULK1/2 inhibitor and Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the inhibitor treatment period. Bafilomycin A1 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II if autophagy is active.

-

Prepare cell lysates and perform Western blotting for LC3 as described in Protocol 2.

-

Autophagic flux is determined by comparing the amount of LC3-II in cells treated with the ULK1/2 inhibitor alone to those co-treated with Bafilomycin A1. A significant increase in LC3-II accumulation in the presence of Bafilomycin A1 indicates an active autophagic flux. Inhibition of this accumulation by the ULK1/2 inhibitor confirms its role in blocking the initiation of autophagy.

Protocol 4: Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization and quantification of autophagosomes within cells.

Materials:

-

Cells grown on coverslips

-

ULK1/2 inhibitor

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-LC3B)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile glass coverslips in a multi-well plate and treat with the ULK1/2 inhibitor as described in Protocol 1.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Block the cells with blocking solution for 30 minutes.

-

Incubate the cells with the primary anti-LC3B antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta.

-

Quantify the number of LC3 puncta per cell or the percentage of cells with puncta. A decrease in the number of puncta in inhibitor-treated cells compared to a positive control (e.g., starvation) indicates inhibition of autophagy.

Visualizations

The following diagrams illustrate the ULK1 signaling pathway and a typical experimental workflow for assessing the effects of ULK1/2 inhibitors.

Caption: ULK1 signaling pathway in autophagy initiation.

Caption: Experimental workflow for assessing ULK1/2 inhibitor effects.

References

- 1. Inlexisertib | Deciphera [deciphera.com]

- 2. Deciphera Pharmaceuticals, Inc. Expands Pipeline with Potential First-in-Class Autophagy Inhibitor to Treat Mutant RAS Cancers - BioSpace [biospace.com]

- 3. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

Application Notes and Protocols for MRT-83 Stock Solution Preparation in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction